5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide
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Overview
Description
5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a phenyl group substituted with a tetraazole ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide typically involves multi-step organic reactions One common approach is to start with the thiophene ring and introduce the carboxamide group through a series of reactions involving amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-2-thiophenecarboxamide: Similar structure but with a different position of the carboxamide group.
5-methyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 5-ethyl-N~3~-[3-(1H-1,2,3,4-tetraazol-5-yl)phenyl]-3-thiophenecarboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-ethyl-N-[3-(2H-tetrazol-5-yl)phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-12-7-10(8-21-12)14(20)15-11-5-3-4-9(6-11)13-16-18-19-17-13/h3-8H,2H2,1H3,(H,15,20)(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKIJTRBUJGAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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